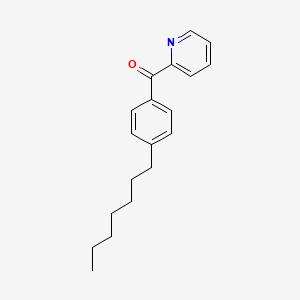

4-(4-Isopropoxyphenoxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

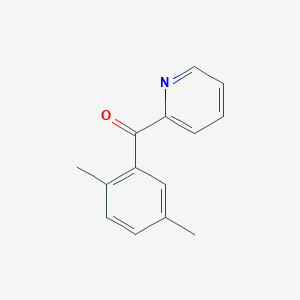

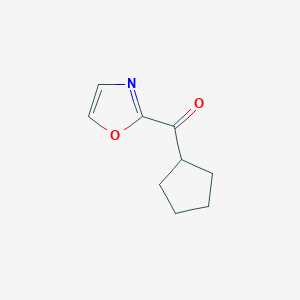

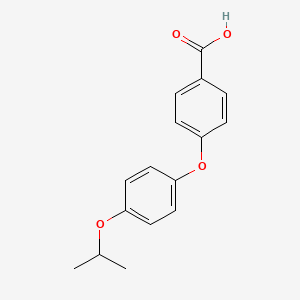

4-(4-Isopropoxyphenoxy)benzoic acid is an organic compound primarily used in the pharmaceutical industry to produce various drugs. It is a derivative of benzoic acid, which is widely used in the food industry as a preservative .

Molecular Structure Analysis

The molecular formula of 4-(4-Isopropoxyphenoxy)benzoic acid is C16H16O4 . It consists of a carboxyl group attached to a benzene ring, making it an aromatic carboxylic acid .Physical And Chemical Properties Analysis

4-(4-Isopropoxyphenoxy)benzoic acid has a molecular weight of 272.30 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are not explicitly mentioned for this compound in the search results.Applications De Recherche Scientifique

Biotechnological Applications : A study by Aresta et al. (1998) demonstrated the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2 using a Carboxylase enzyme. This process, conducted at room temperature and sub-atmospheric pressure, is noted for its 100% selectivity and represents a significant advancement in biotechnological applications of benzoic acid derivatives (Aresta et al., 1998).

Polymer Synthesis : Kumbul et al. (2015) investigated the enzymatic oxidative polymerization of a para-imine functionalized phenol derivative, leading to the creation of oligo(4-(4-hydroxybenzylideneamino)benzoic acid). This research contributes to the development of novel polymers with potential applications in various industries (Kumbul et al., 2015).

Environmental Applications : The research by Ghoshdastidar and Tong (2013) on the treatment of phenoxyacetic and benzoic acid herbicides using membrane bioreactor technology highlights an environmentally friendly method for breaking down toxic herbicides. This has significant implications for improving water treatment processes (Ghoshdastidar & Tong, 2013).

Material Science : A study by Kato et al. (1993) on liquid-crystalline benzoic acid derivatives, like 4-pentylbenzoic acid and 4-hexylbenzoic acid, using infrared spectroscopy, sheds light on the stability of hydrogen bonds in these compounds and their potential applications in the development of new materials (Kato et al., 1993).

Chemical Processing : Research by Goodrich et al. (2006) on the Friedel−Crafts benzoylation of anisole with benzoic anhydride in ionic liquids provides insights into catalytic processes that could enhance the efficiency of chemical manufacturing (Goodrich et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

4-(4-propan-2-yloxyphenoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-11(2)19-13-7-9-15(10-8-13)20-14-5-3-12(4-6-14)16(17)18/h3-11H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAGGMQCUVFICU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628532 |

Source

|

| Record name | 4-{4-[(Propan-2-yl)oxy]phenoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Isopropoxyphenoxy)benzoic acid | |

CAS RN |

887411-97-4 |

Source

|

| Record name | 4-{4-[(Propan-2-yl)oxy]phenoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.